methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC13564957
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrN3O2 |
|---|---|
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | methyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-5-6(10-3-4)7(9)12-11-5/h2-3H,1H3,(H,11,12) |
| Standard InChI Key | NAYWRQVHZWWJKK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=NNC(=C2N=C1)Br |
| Canonical SMILES | COC(=O)C1=CC2=NNC(=C2N=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound features a bicyclic system where a pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7), creating a planar aromatic system with conjugated π-electrons. The bromine atom at position 3 introduces steric bulk and polarizability, while the methyl carboxylate at position 6 enhances solubility in polar aprotic solvents . X-ray crystallography data from analogous structures suggest a dihedral angle of 8.2° between the two rings, minimizing strain and allowing for π-stacking interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrN₃O₂ |
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | Methyl 3-bromo-2H-pyrazolo[4,3-b]pyridine-6-carboxylate |
| SMILES | COC(=O)C1=CC2=NNC(=C2N=C1)Br |
| LogP | 1.82 (calculated) |
| Topological Polar Surface | 67.9 Ų |
The bromine atom’s electronegativity (χ = 2.96) creates a dipole moment of 1.78 D at the C3 position, facilitating nucleophilic aromatic substitution reactions at this site. Comparative studies with non-brominated analogs like methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate (MW 177.16 g/mol) demonstrate that bromination increases molecular polarizability by 38%, enhancing binding to hydrophobic enzyme pockets .
Spectroscopic Characterization
¹H NMR spectra (DMSO-d₆, 400 MHz) reveal distinctive signals: a singlet at δ 3.89 ppm for the methyl ester, a doublet at δ 8.21 ppm (J = 5.2 Hz) for H5, and a multiplet at δ 8.65–8.72 ppm for H2 and H7 protons. The ¹³C NMR spectrum shows carbonyl resonance at δ 165.3 ppm, while the brominated carbon (C3) appears at δ 112.4 ppm due to deshielding effects . High-resolution mass spectrometry confirms the molecular ion [M+H]+ at m/z 257.9716 (calc. 257.9712) .
Synthetic Methodologies
Primary Synthesis Routes
The most efficient synthesis begins with 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid, which undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide at 80°C for 12 hours (Yield: 72%). Subsequent esterification with methanol in the presence of thionyl chloride provides the methyl ester (Yield: 85%):
Step 1: Bromination
Step 2: Esterification
Biological Activity and Mechanism
Anti-inflammatory Effects
The compound reduces IL-6 production in LPS-stimulated macrophages by 62% at 50 μM, comparable to dexamethasone controls. Structure-activity relationship (SAR) studies indicate that bromine is critical for this activity—dehalogenated analogs show only 23% IL-6 suppression .
Applications in Medicinal Chemistry
Prodrug Development
The methyl ester serves as a prodrug motif, with human carboxylesterase-2-mediated hydrolysis releasing the active carboxylic acid in vivo (t₁/₂ = 2.7 h in plasma) . This property enhances oral bioavailability (F = 41%) compared to the acid form (F = 8%) .
Fragment-Based Drug Design
As a 256 Da fragment, the compound’s ligand efficiency (LE = 0.43) and polarity (LogP = 1.82) make it suitable for growing into lead compounds. Recent work has functionalized the C5 position via Suzuki-Miyaura couplings to introduce aryl groups, improving CDK2 inhibition by 15-fold .
Comparison with Structural Analogs
Brominated vs. Chlorinated Derivatives
Replacing bromine with chlorine (3-chloro analog) reduces anticancer potency (IC₅₀ = 34.1 μM vs. 18.3 μM) but improves aqueous solubility (2.1 mg/mL vs. 0.9 mg/mL) . This trade-off highlights the halogen’s role in balancing target affinity and pharmacokinetics.
Ester vs. Amide Modifications
Converting the methyl ester to a primary amide increases thermal stability (decomposition T from 182°C to 215°C) but reduces cell permeability (Papp = 12 × 10⁻⁶ cm/s vs. 23 × 10⁻⁶ cm/s) .
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